molecular formula C6H12O2 B1339747 Hexanoic-d11 acid CAS No. 95348-44-0

Hexanoic-d11 acid

Cat. No.: B1339747
CAS No.: 95348-44-0
M. Wt: 127.23 g/mol
InChI Key: FUZZWVXGSFPDMH-GILSBCIXSA-N
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Preparation Methods

Hexanoic-d11 acid can be synthesized through a hydrothermal reaction involving hexanoic acid, deuterium oxide (D2O), and a catalyst such as platinum on activated carbon (Pt/C). The reaction is carried out under high temperature and pressure conditions in a Parr pressure reactor. The general procedure involves mixing hexanoic acid with NaOD (sodium deuteroxide) in D2O, followed by stirring under hydrothermal conditions at 220°C for several days. The reaction mixture is then filtered, acidified, and extracted to obtain this compound with a high yield and deuterium incorporation .

Chemical Reactions Analysis

Hexanoic-d11 acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce this compound derivatives.

    Reduction: The compound can be reduced to form hexanol-d11.

    Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Mechanism of Action

The mechanism of action of hexanoic-d11 acid involves its incorporation into metabolic pathways where it acts as a tracer. In biological systems, it can activate the salicylic acid signaling pathway, inducing resistance against pathogens. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various enzymes and receptors involved in fatty acid metabolism .

Comparison with Similar Compounds

Hexanoic-d11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Hexanoic acid-6,6,6-d3: A deuterated form with three deuterium atoms.

    Hexanoic acid-1-13C: A carbon-13 labeled form of hexanoic acid.

    Hexanoic acid-2,2-d2: A deuterated form with two deuterium atoms. These compounds are used for similar applications but differ in the number and position of isotopic labels, affecting their specific uses and properties.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-GILSBCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583729
Record name (~2~H_11_)Hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95348-44-0
Record name (~2~H_11_)Hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95348-44-0
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Synthesis routes and methods I

Procedure details

Many aldehydes form an azeotrope with water. For example, hexanal and water form an azeotrope that boils at 91° C. Hexanol and hexanoic acid likewise form azeotropes with water, which boil at 97.8° C. and 99.9° C., respectively. Despite the fact that the boiling points are close together, the distillation process is surprisingly free of problems. Pure fractions of alcohol and aldehyde can be collected.
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Synthesis routes and methods II

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was hexanoic-d11 acid used in this study instead of regular hexanoic acid?

A1: Researchers used this compound, a deuterium-labeled form of hexanoic acid, as a tracer molecule. By substituting all eleven hydrogen atoms with deuterium (heavy hydrogen), they could track the fate of the molecule throughout the metabolic pathway. This allowed them to determine the origin of specific atoms in the final product, 2-pentanone, providing crucial insights into the reaction mechanism.

Q2: What unexpected results were obtained when using this compound, and what did these results suggest about the pathway?

A: When Penicillium roqueforti was incubated with this compound, the resulting 2-pentanone was analyzed and found to be 9D-2-pentanone []. This was unexpected because, based on the proposed β-oxidation pathway, the product was predicted to be 8D-2-pentanone. This finding, along with the observation of only a small enrichment of [16O2]- with [18O2]-containing 2-pentanone when incubated under 18O2/14N2, led the researchers to propose an alternative mechanism. They hypothesized that hydrogen ions removed from hexanoyl-CoA by acyl-CoA oxidase at the beginning of β-oxidation are cycled through hydrogen peroxide and re-enter the pathway through hydration of hexenoyl-CoA.

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